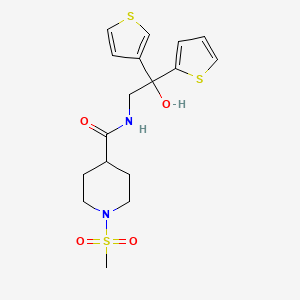

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a methylsulfonyl group at the 1-position and a hydroxyethyl linker bearing two thiophene rings (2-yl and 3-yl). Its structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S3/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-24-11-14)15-3-2-9-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXAIOBMYOWZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 310.4 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a carboxamide functional group, alongside thiophene derivatives that contribute to its biological activity.

Research indicates that compounds containing thiophene moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound may include:

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, particularly against targets involved in cancer and infectious diseases. For instance, studies have identified related structures that inhibit Plasmodium falciparum kinases, which are crucial for malaria life cycle regulation .

- Antimicrobial Activity : The sulfonamide group in the compound is known for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. This is achieved through competitive inhibition of folate synthesis pathways .

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Effects : The compound has shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. For example, derivatives with similar piperidine structures have been reported to inhibit cell growth in human cancer cell lines by inducing apoptosis .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest:

- Efficacy in Animal Models : Animal studies have indicated that compounds with similar thiophene and piperidine structures can reduce tumor size and improve survival rates in models of cancer .

Case Studies

- Antimalarial Activity : A case study involving structurally related compounds demonstrated significant inhibition of P. falciparum growth at low concentrations (IC50 values in the nanomolar range), suggesting that modifications to the thiophene and piperidine moieties could enhance this activity .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), where the presence of the methylsulfonyl group was critical for activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| Anticancer Activity (IC50) | Nanomolar range |

| Antimicrobial Activity | Effective against MRSA |

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moieties and hydroxyl group are primary oxidation sites:

- Key Insight : Thiophene oxidation is regioselective, favoring the 2-position due to electron density distribution .

Reduction Reactions

The carboxamide and methylsulfonyl groups participate in reduction:

| Site | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carboxamide | LiAlH<sub>4</sub> (THF, reflux) | Corresponding amine derivative | |

| Methylsulfonyl | Not reactive under standard conditions | — |

- Limitation : The methylsulfonyl group exhibits high stability, requiring extreme conditions (e.g., HI/AcOH) for reduction, which may degrade other functionalities.

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| Amines (e.g., NH<sub>3</sub>) | DMF, 80°C | Substituted piperidine derivatives | |

| Thiols | K<sub>2</sub>CO<sub>3</sub>, DMSO | Thioether analogs |

- Mechanism : S<sub>N</sub>2 displacement at the sulfonyl center, facilitated by polar aprotic solvents.

Electrophilic Aromatic Substitution (Thiophene Functionalization)

Thiophene rings undergo regioselective halogenation or nitration:

- Regiochemistry : Halogenation favors the α-position (2- or 5-), while nitration targets the β-position (3- or 4-) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify thiophene substituents:

Hydrolysis and Condensation

The carboxamide and ester-like sulfonyl group undergo hydrolysis:

| Site | Conditions | Products | References |

|---|---|---|---|

| Carboxamide | 6M HCl, reflux | Piperidine-4-carboxylic acid | |

| Methylsulfonyl | Aqueous NaOH (resistant) | No reaction |

- Application : Hydrolysis to carboxylic acid enables further derivatization (e.g., esterification).

Complexation with Metals

The thiophene sulfur and carboxamide oxygen act as ligands:

| Metal Salt | Conditions | Complex Type | References |

|---|---|---|---|

| Pd(OAc)<sub>2</sub> | EtOH, RT | Square-planar Pd(II) complexes | |

| FeCl<sub>3</sub> | CH<sub>3</sub>CN, 60°C | Octahedral Fe(III) adducts |

Comparison with Similar Compounds

Thiophene vs. Furan Analogs

N-(2-nitrophenyl)thiophene-2-carboxamide () and its furan analog, N-(2-nitrophenyl)furan-2-carboxamide , highlight the impact of heterocycle substitution. Key differences include:

- Dihedral Angles : Thiophene-containing compounds exhibit smaller dihedral angles between aromatic rings (8.50–13.53°) compared to furan analogs (~9.71°), influencing molecular packing and intermolecular interactions .

- Crystal Packing : Weak C–H⋯S interactions in thiophene derivatives contrast with C–H⋯O interactions in furan analogs, affecting solubility and crystallinity .

Piperidine Carboxamide Derivatives

N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide () shares the piperidine-carboxamide scaffold but differs in substituents:

- Substitution Pattern: The phenethyl group in this compound vs. the hydroxyethyl-thiophene moiety in the target compound may lead to divergent pharmacokinetic profiles.

- Sulfonyl vs. Phenyl Groups : The methylsulfonyl group in the target compound provides strong electron-withdrawing effects, which could modulate receptor binding compared to phenyl substituents .

Sulfonamide-Containing Compounds

N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () shares sulfonamide functionality but lacks thiophene rings. Key contrasts include:

- Steric Effects : The target compound’s thiophene rings may impose steric hindrance distinct from the naphthalene or fluorophenyl groups in sulfonamide analogs.

- Electronic Properties : Sulfonamides generally exhibit higher acidity (pKa ~1–3) than carboxamides (pKa ~3–5), influencing ionization states under physiological conditions .

Structural and Pharmacological Implications

Structural Features

- Dual Thiophene Substitution: Unique to the target compound, this may enhance π-π stacking interactions in protein binding pockets compared to mono-substituted analogs .

Q & A

Q. What are the critical steps in synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

The synthesis typically involves:

Piperidine ring functionalization : Introducing the methylsulfonyl group via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Thiophene coupling : Reacting 2- and 3-thiophene derivatives with a hydroxyl-containing ethyl spacer via nucleophilic substitution or palladium-catalyzed cross-coupling .

Amide bond formation : Condensation of the piperidine-4-carboxylic acid derivative with the hydroxy-thiophene-ethylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .

Key considerations : Optimize reaction temperatures (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products .

Q. How is the compound characterized for structural confirmation and purity?

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; limited aqueous solubility (<0.1 mg/mL) due to lipophilic thiophene and piperidine groups .

- Stability : Stable at –20°C for >6 months in inert atmospheres. Degrades at pH <3 or >10 (hydrolysis of sulfonamide and amide bonds) .

Advanced Research Questions

Q. How to design experiments to assess enzymatic inhibition or receptor binding activity?

- In vitro assays :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K/Akt pathway targets) at 1–100 µM compound concentrations .

- GPCR binding : Radioligand displacement assays (e.g., [3H]-labeled antagonists) in HEK293 cells expressing target receptors .

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples. Validate results with dose-response curves (IC50/EC50 calculations) .

Q. How to resolve contradictions in reported biological activity data?

- Case example : Discrepancies in IC50 values for kinase inhibition may arise from:

- Assay variability : Differences in ATP concentrations or incubation times .

- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates; include detergents (e.g., 0.01% Tween-20) in assay buffers .

- Validation : Replicate studies across multiple labs with standardized protocols .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., incomplete sulfonylation or thiophene dimerization) .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for challenging separations .

Q. How to evaluate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or adjust methylsulfonyl to ethylsulfonyl) .

- Biological testing : Compare IC50 values across analogs using standardized assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.